3-Ethylbenzene-1,2-diol
Description
Contextualization within Catechol Chemistry
3-Ethylbenzene-1,2-diol is a derivative of catechol, a compound that features a benzene (B151609) ring with two hydroxyl (-OH) groups attached to adjacent carbon atoms (a 1,2-benzenediol moiety). foodb.ca Specifically, it is the simplest member of the 3-ethylcatechols class, characterized by an ethyl substituent at the third position of the catechol structure. nih.govchemicalbook.com This structural relationship to catechol is fundamental to its chemical behavior and reactivity. Catechols, in general, are known for their role in various biological and chemical processes, including their presence in natural products and their utility as building blocks in organic synthesis. foodb.ca
Nomenclature and Synonyms of this compound
The compound is identified by several names, reflecting different nomenclature systems and common usage in the scientific community.
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is this compound. nih.govamericanelements.comamericanelements.compschemicals.com This name precisely describes the molecular structure: a benzene ring substituted with an ethyl group at position 3 and two hydroxyl groups at positions 1 and 2.
In addition to its formal IUPAC name, this compound is frequently referred to by a number of synonyms. These include 3-Ethylcatechol, 2,3-Dihydroxyethylbenzene, and 3-Ethylpyrocatechol. nih.govchemicalbook.comamericanelements.comamericanelements.com The name "3-Ethylcatechol" is widely used and highlights its identity as a substituted catechol. nih.govchemicalbook.com The term "pyrocatechol" is an older, common name for catechol itself.
Interactive Data Table: Nomenclature and Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | This compound nih.govamericanelements.comamericanelements.com |
| Synonyms | 3-Ethylcatechol, 2,3-Dihydroxy-1-Ethylbenzene, 3-Ethylpyrocatechol nih.govchemicalbook.comamericanelements.comamericanelements.com |
| CAS Number | 933-99-3 nih.govpschemicals.com |
| Molecular Formula | C8H10O2 nih.govchemicalbook.comamericanelements.com |
| Molecular Weight | 138.16 g/mol nih.govchemicalbook.com |
IUPAC Name: this compound
Research Significance and Scope for this compound
While extensive research on this compound is somewhat limited, it has been identified as a compound of interest in several areas. foodb.ca It is recognized as an intermediate in the microbial degradation of ethylbenzene (B125841). mdpi.com Specifically, the central metabolism of ethylbenzene involves the meta-cleavage of the 3-ethylcatechol ring. mdpi.com
Recent studies in metabolomics have also brought attention to derivatives of this compound. For instance, 3-ethylcatechol sulfate (B86663) has been investigated for its potential association with certain health conditions, highlighting the relevance of catechol metabolism in biological systems. frontiersin.orgmdpi.com Its role in the synthesis of other catechol derivatives is also of interest for the development of compounds with antioxidant properties. myskinrecipes.com The study of alkyl catechols, including 4-ethylcatechol (B135975) (an isomer of 3-ethylcatechol), has shown their potential to activate cellular defense mechanisms, such as the Nrf2 signaling pathway, and to inhibit certain enzymes. jst.go.jp Although this research is on a related isomer, it suggests potential avenues for investigating the biological activities of this compound.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Boiling Point | 257.2 °C at 760 mmHg americanelements.comamericanelements.com |
| Density | 1.159 g/cm³ americanelements.comchemsrc.com |
| Flash Point | 124 °C chemicalbook.comamericanelements.com |
| Water Solubility | 12.3 g/L (Predicted) foodb.ca |
| logP | 1.68 (Predicted) foodb.ca |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-6-4-3-5-7(9)8(6)10/h3-5,9-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCQGNWZASKXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10918521 | |
| Record name | 3-Ethylbenzene-1,2-diol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933-99-3, 28930-20-3, 73229-71-7 | |
| Record name | 3-Ethyl-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Ethylcatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylpyrocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028930203 | |
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| Record name | Benzenediol, ethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073229717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethylbenzene-1,2-diol | |
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| Record name | Ethylpyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3-ETHYLCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ69AC58EV | |
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| Record name | 3-Ethyl-1,2-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040177 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Theoretical and Computational Investigations of 3 Ethylbenzene 1,2 Diol
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to model molecular systems. For 3-Ethylbenzene-1,2-diol, these studies are crucial for understanding how the ethyl substituent influences the electronic characteristics of the catechol ring. These computational approaches can predict a variety of molecular properties with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for studying phenolic and catecholic compounds due to its balance of accuracy and computational cost. wa.gov Such calculations are foundational for a deeper understanding of the molecule's behavior. The insights derived from DFT studies on substituted catechols and phenols provide a strong basis for predicting the properties of this compound. psu.eduacs.orgfrtr.gov
The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) (Note: The following data is illustrative and based on general values for similar catechol derivatives. Specific experimental or calculated values for this compound are not readily available in the searched literature.)
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | ~1.39 - 1.41 |
| C-O | ~1.36 |
| O-H | ~0.96 |
| C-C (ethyl) | ~1.54 |
| C-H (ethyl) | ~1.09 |
| Bond Angles (°) ** | |
| C-C-C (ring) | ~120 |
| C-C-O | ~120 |
| C-O-H | ~109 |
| Dihedral Angles (°) ** | |
| H-O-C-C | ~0 (for hydrogen-bonded OH) |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy of the HOMO is related to the ionization potential and indicates the molecule's susceptibility to electrophilic attack. The energy of the LUMO is related to the electron affinity and suggests its reactivity towards nucleophiles. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For catechols, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the oxygen atoms, while the LUMO is a π*-antibonding orbital. Studies on substituted catechols have shown a correlation between HOMO/LUMO energies and their electrochemical properties.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: These values are illustrative and represent typical ranges for catecholic compounds.)
| Parameter | Predicted Energy (eV) |
| EHOMO | -5.0 to -6.0 |
| ELUMO | -0.5 to -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. It provides a picture of the "natural" Lewis structure of the molecule.
For this compound, NBO analysis would be used to quantify the strength of the intramolecular hydrogen bond between the hydroxyl groups. This is achieved by examining the stabilization energy (E(2)) associated with the interaction between the lone pair of the donor oxygen atom and the antibonding orbital of the acceptor O-H bond. Furthermore, NBO analysis reveals the charge distribution on each atom, highlighting the effects of the electron-donating ethyl group on the aromatic ring and the hydroxyl groups. This charge delocalization is a key factor in the stability and reactivity of the molecule. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.
In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be located around the oxygen atoms of the hydroxyl groups, indicating their susceptibility to electrophilic attack. These are the sites most likely to interact with positive charges or electron-deficient species. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms of the hydroxyl groups, indicating them as sites for nucleophilic attack. The aromatic ring itself will also show variations in potential due to the influence of the substituents. MEP analysis has been successfully used to predict the acidities and reaction rates of substituted phenols. acs.orgfrtr.gov
Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more reactive.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).
Nucleophilicity: While various scales exist, it generally relates to the HOMO energy. A higher HOMO energy corresponds to a greater ability to donate electrons and thus higher nucleophilicity.
Molecular Electrostatic Potential (MEP) Mapping
Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are crucial for developing advanced photonic and optoelectronic technologies. The NLO response of a molecule is fundamentally linked to its hyperpolarizability. Computational techniques, particularly Density Functional Theory (DFT), are instrumental in forecasting the NLO capabilities of organic molecules. ipme.ru
For a molecule to exhibit significant NLO properties, it often requires an asymmetric distribution of electron density, typically achieved through electron-donating and electron-accepting groups linked by a π-conjugated system. ipme.ruchem-soc.si This structure facilitates intramolecular charge transfer (ICT), which is a key determinant of the first-order hyperpolarizability (β), a measure of NLO activity. chem-soc.si In this compound, the two hydroxyl (-OH) groups act as electron donors and the benzene ring serves as the π-electron bridge. While specific experimental NLO data for this compound are not extensively documented, theoretical calculations for similar donor-acceptor benzene derivatives have shown that such structures can possess notable NLO properties. The relationship between a molecule's highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the energy gap between them is critical; a smaller energy gap often correlates with higher polarizability and enhanced NLO response. nih.gov
Computational Descriptors and Pharmacophore Modeling
Computational descriptors are numerical values derived from a molecule's structure that describe its physicochemical properties. They are essential in pharmacophore modeling, which identifies the key molecular features necessary for biological activity.
The Topological Polar Surface Area (TPSA) represents the total surface area of a molecule's polar atoms (primarily oxygen and nitrogen) and is a key predictor of drug transport properties. taylorandfrancis.com For this compound, the TPSA is calculated to be 40.46 Ų based on its two hydroxyl groups. ambeed.com This value suggests it has properties conducive to good membrane permeability.
Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (LogP), is a critical factor in a molecule's pharmacokinetic profile. A predicted XLogP3 value for this compound is 1.8. nih.gov This value indicates a balanced lipophilic-hydrophilic character, which is often desirable for drug candidates.
The capacity to form hydrogen bonds is crucial for a molecule's interaction with biological targets. This compound has two hydrogen bond donors (from the two -OH groups) and two hydrogen bond acceptors (the two oxygen atoms). ambeed.comnih.gov These features are important parameters in evaluating a compound's drug-likeness.
The number of rotatable bonds provides an indication of a molecule's conformational flexibility. A lower count is often associated with higher bioavailability. This compound has one rotatable bond, which connects the ethyl group to the benzene ring. ambeed.comnih.gov This suggests a relatively rigid structure.
Table 1: Computational Descriptors for this compound
| Descriptor | Value | Source(s) |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 40.46 Ų | ambeed.com |
| XLogP3 | 1.8 | nih.gov |
| Hydrogen Bond Donor Count | 2 | ambeed.comnih.gov |
| Hydrogen Bond Acceptor Count | 2 | ambeed.comnih.gov |
Hydrogen Bond Acceptor and Donor Counts
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed insights into the conformational changes and interaction dynamics of molecules. While MD simulations have been employed to study the behavior of similar C8 aromatic isomers like ethylbenzene (B125841) in porous materials acs.org, there are no specific molecular dynamics simulation studies available in the reviewed literature that focus exclusively on this compound itself.
Table 2: List of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| n-octanol |
| water |
| nitrogen |
| oxygen |
Synthetic Methodologies and Chemical Reactivity of 3 Ethylbenzene 1,2 Diol
Chemical Synthesis Pathways
The synthesis of 3-Ethylbenzene-1,2-diol can be achieved through several routes, including direct chemical synthesis, precursor-based methods, and biotransformation.
A notable direct synthesis approach involves a multi-step chemical process starting from a protected catechol derivative. One such method utilizes a Wittig reaction, a powerful tool in organic chemistry for creating carbon-carbon double bonds. google.comwikipedia.org
The process can start with 3,4-dihydroxybenzaldehyde, which undergoes a Wittig reaction to form 3,4-dihydroxystyrene. Subsequent catalytic reduction of the newly formed double bond yields 4-ethylcatechol (B135975). A similar strategy can be adapted to produce 3-ethylcatechol by starting with 2,3-dihydroxybenzaldehyde (B126233) or a protected analogue like 2,3-dimethoxybenzaldehyde. The reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde group into a vinyl group. This is followed by hydrogenation of the vinyl group to an ethyl group and subsequent deprotection of the hydroxyl groups (if they were initially protected as methoxy (B1213986) ethers) to yield the final product, this compound. google.com
Precursor-based syntheses offer alternative routes to this compound, often starting from readily available substituted phenols. For instance, 3-ethylphenol (B1664133) can be brominated to produce 2-bromo-3-ethylphenol. This intermediate can then undergo nucleophilic substitution with a hydroxide (B78521) source to replace the bromine atom with a hydroxyl group, forming a 3-ethylcatechol derivative. The reaction conditions, such as temperature and the nature of the base, are critical for achieving a good yield.
Another precursor-based approach involves the biocatalytic hydroxylation of 2-ethylphenol (B104991). Whole-cell biocatalysts, such as recombinant E. coli strains, can be engineered to express specific enzymes like 2-hydroxybiphenyl 3-monooxygenase. ethz.ch These biocatalysts can efficiently convert 2-ethylphenol into 3-ethylcatechol with high regioselectivity. ethz.ch This method highlights the convergence of chemical and biological strategies for synthesizing complex molecules.
Table 1: Comparison of Synthesis Precursors for 3-Ethylcatechol
| Precursor | Synthetic Step(s) | Method Type | Key Advantage |
| 2,3-Dimethoxybenzaldehyde | Wittig Reaction, Hydrogenation, Demethylation | Chemical | Controlled, stepwise synthesis |
| 3-Ethylphenol | Bromination, Nucleophilic Substitution | Chemical | Utilizes a common starting material |
| 2-Ethylphenol | Biocatalytic Hydroxylation | Chemoenzymatic | High regioselectivity and green conditions |
| Ethylbenzene (B125841) | Microbial Dioxygenation & Dehydrogenation | Biotransformation | Direct conversion from a simple hydrocarbon |
Biotransformation presents an environmentally benign and highly specific route for the production of this compound from simple aromatic hydrocarbons like ethylbenzene. asm.org Various microorganisms, particularly strains of Pseudomonas putida, are capable of metabolizing ethylbenzene through a pathway that yields 3-ethylcatechol as a key intermediate. asm.orgwikipedia.org
The process is initiated by the enzyme ethylbenzene dioxygenase, which catalyzes the dihydroxylation of the aromatic ring to form (+)-cis-1,2-dihydro-3-ethylcatechol. wikipedia.org This intermediate is then subjected to the action of a dehydrogenase enzyme, specifically cis-dihydroethylcatechol dehydrogenase, which oxidizes the dihydrodiol to 3-ethylcatechol, regenerating the aromatic system. wikipedia.org By using mutant strains of these bacteria that lack the enzymes for further degradation of 3-ethylcatechol, it is possible to accumulate the desired product in the culture medium. asm.org
Precursor-Based Synthesis (e.g., from 2-bromo-6-methoxyphenol)
Reaction Mechanisms and Pathways
The chemical reactivity of this compound is dominated by the catechol moiety, which is susceptible to hydroxylation, oxidation, and reduction reactions.
Hydroxylation reactions involving this compound primarily refer to the initial enzymatic steps that form the catechol structure from its precursors. The key hydroxylation event in the biotransformation of ethylbenzene is catalyzed by ethylbenzene dioxygenase. wikipedia.org This enzyme, a type of Rieske non-heme iron oxygenase, incorporates two hydroxyl groups from molecular oxygen onto the aromatic ring of ethylbenzene in a cis configuration, leading to the formation of cis-1,2-dihydro-3-ethylcatechol (B1199998). wikipedia.org This stereospecific hydroxylation is a critical step that sets up the subsequent formation of 3-ethylcatechol.
Further hydroxylation of the 3-ethylcatechol ring itself can occur, particularly in atmospheric or advanced oxidation processes, often mediated by highly reactive hydroxyl radicals (HO•). acs.orgacs.org These reactions can lead to the formation of polyphenolic compounds. acs.orgacs.org
Oxidation:
The oxidation of this compound is a prominent reaction, leading to either ring cleavage or the formation of quinones. In biological systems, catechol dioxygenases play a crucial role in the degradation of catechols. nih.gov These enzymes are classified based on the mode of ring cleavage:
Catechol 1,2-dioxygenase (intradiol cleavage): This enzyme cleaves the bond between the two hydroxyl-bearing carbons (C1 and C2). The oxidation of 3-ethylcatechol by this enzyme results in the formation of 2-ethyl-cis,cis-muconic acid. nih.gov
Catechol 2,3-dioxygenase (extradiol cleavage): This enzyme cleaves the bond adjacent to the hydroxyl groups (between C2 and C3). The oxidation of 3-ethylcatechol by this enzyme yields 2-hydroxy-6-oxo-octa-2,4-dienoate. asm.org
Chemical oxidation of catechols can also be readily achieved. In the presence of oxidizing agents or at an air-water interface, 3-ethylcatechol can be oxidized to its corresponding o-quinone. acs.orgacs.org This process can be a precursor to polymerization reactions or further degradation into smaller carboxylic acids. acs.orgacs.org
Table 2: Products of 3-Ethylcatechol Oxidation
| Oxidation Method | Enzyme/Reagent | Primary Product |
| Intradiol Enzymatic Cleavage | Catechol 1,2-dioxygenase | 2-Ethyl-cis,cis-muconic acid nih.gov |
| Extradiol Enzymatic Cleavage | Catechol 2,3-dioxygenase | 2-Hydroxy-6-oxo-octa-2,4-dienoate asm.org |
| Chemical/Atmospheric Oxidation | O₃, HO• | 3-Ethyl-o-quinone, various carboxylic acids acs.orgacs.org |
Reduction:
The reduction of the aromatic ring of this compound is less commonly described than its oxidation. However, the general reduction of catechols can be achieved through catalytic hydrogenation. mdpi.comlibretexts.org Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure, the aromatic ring can be reduced to a cyclohexanediol derivative. mdpi.comasianpubs.org The conditions for this reaction, such as temperature, pressure, and catalyst choice, are critical to achieve complete reduction of the aromatic system without significant side reactions. mdpi.com The reduction of catechols can sometimes lead to a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) derivatives due to subsequent hydrodeoxygenation and isomerization reactions. researchgate.net
Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically used for the reduction of carbonyl groups (aldehydes and ketones) and are generally not reactive enough to reduce an aromatic ring under standard conditions. commonorganicchemistry.com Therefore, more forcing conditions are required for the hydrogenation of the stable benzene (B151609) ring in 3-ethylcatechol. libretexts.org
Derivatization for Enhanced Reactivity or Analysis
Derivatization is a chemical process where a compound is transformed into a product of similar chemical structure, called a derivative. In the context of this compound, this process is primarily employed for two reasons: to protect the reactive hydroxyl groups, thereby allowing chemical modifications on other parts of the molecule, or to modify its properties for improved analytical detection.
Protection for Enhanced Reactivity: The vicinal diol functional group in this compound is reactive and can interfere with desired reactions elsewhere on the molecule. To prevent this, protecting groups are used to temporarily and reversibly block the hydroxyl groups. organic-chemistry.org This strategy is crucial in multi-step organic syntheses. Common protecting groups for 1,2-diols form cyclic acetals or ketals, which are stable under various reaction conditions but can be removed selectively when needed. organic-chemistry.orgsynarchive.com For example, reaction with an aldehyde or ketone in the presence of an acid catalyst can yield a protected derivative. organic-chemistry.org
Table 1: Common Protecting Groups for 1,2-Diols
| Protecting Group | Reagents | Typical Conditions |
| Acetonide | Acetone, 2,2-Dimethoxypropane | Acid catalyst (e.g., p-TsOH) |
| Benzylidene Acetal | Benzaldehyde, Benzaldehyde dimethyl acetal | Acid catalyst |
This protection strategy enables selective reactions at other positions of the molecule without affecting the diol functionality. organic-chemistry.org
Derivatization for Analysis: Analytical derivatization is used to modify an analyte to improve its suitability for a specific analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.net For catechols like this compound, which have low volatility and can be thermally unstable, derivatization is often necessary for GC analysis. The process typically involves converting the polar hydroxyl groups into less polar, more volatile ether or ester groups. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to produce trimethylsilyl (B98337) (TMS) derivatives, which are significantly more volatile and thermally stable. hmdb.ca
Solid-phase analytical derivatization is an advanced technique that combines analyte extraction and derivatization into a single step, offering high efficiency and faster reaction rates. researchgate.net This method can be applied to phenols and other functional groups, enhancing sensitivity and specificity for analysis in complex matrices. researchgate.net
Catalytic Applications and Transformations
While there is limited direct evidence of this compound acting as a catalyst itself, it is highly relevant in the context of catalytic transformations, both as a potential product of catalytic oxidation and as a substrate for further reactions.
Formation via Catalytic Oxidation: The synthesis of catechols can be achieved through the catalytic oxidation of corresponding aromatic compounds. For instance, the oxidation of ethylbenzene using various catalysts and oxidants like hydrogen peroxide or tert-butyl hydroperoxide is a subject of extensive research. iitm.ac.inresearchgate.net These reactions primarily yield acetophenone (B1666503) but can also produce hydroxylated byproducts. iitm.ac.inrsc.org Specifically, C–H bond activation on the aromatic ring can lead to the formation of hydroxyacetophenones, which are precursors to ethylbenzene-diol isomers. iitm.ac.in The development of selective catalysts, such as copper complexes or iron-based nanomaterials, is crucial for controlling the oxidation products of ethylbenzene and potentially increasing the yield of diol derivatives. rsc.orgnih.gov
Substrate in Catalytic Transformations: The 1,2-diol functional group is a key moiety for various synthetic transformations. One of the most significant is the oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. This reaction is a powerful tool in organic synthesis for breaking down molecules into smaller, functionalized fragments like aldehydes, ketones, or carboxylic acids. researchgate.net
Table 2: Catalytic Oxidative Cleavage of 1,2-Diols
| Catalyst System | Oxidant | Products | Reaction Conditions | Reference |
| Atomically dispersed cobalt on N-doped carbon | Molecular oxygen (O₂) | Esters, ketones, or aldehydes | Mild conditions (e.g., 25–80 °C) | researchgate.net |
| Various transition metals (e.g., Ru, V, Pd) | Molecular oxygen, Peroxides | Aldehydes, Ketones | Varies with catalyst | researchgate.net |
The development of heterogeneous, non-noble metal catalysts, such as atomically dispersed cobalt, offers a recyclable and efficient system for the aerobic oxidative cleavage of a wide range of 1,2-diols under mild conditions. researchgate.net This suggests that this compound can serve as a valuable substrate in such catalytic processes, leading to the synthesis of other important chemical intermediates. researchgate.net
Biological Interactions and Biochemical Mechanisms of 3 Ethylbenzene 1,2 Diol
Biochemical Pathway Involvement
Role as a Metabolite or Intermediate
3-Ethylbenzene-1,2-diol, also known as 3-ethylcatechol, is a key intermediate in the aerobic biodegradation of ethylbenzene (B125841) by various microorganisms. mdpi.comethz.ch In these pathways, ethylbenzene is initially oxidized to form intermediates which are then converted to 3-ethylcatechol. mdpi.com For instance, in some bacterial strains, ethylbenzene is activated by ethylbenzene dioxygenase and subsequently reduced to 3-ethylcatechol. mdpi.com This catechol derivative is a central hub in the metabolic breakdown of not only ethylbenzene but also other related aromatic compounds like 3-ethyltoluene. nih.gov
The formation of 3-ethylcatechol is a critical step that prepares the aromatic ring for cleavage, a process that breaks down the stable ring structure into more easily metabolized linear molecules. mdpi.comethz.ch This metabolic strategy is common for various benzene (B151609), toluene, ethylbenzene, and xylene (BTEX) compounds, where peripheral pathways funnel a variety of substrates into common intermediates like catechols. ethz.ch In Pseudomonas putida, for example, mutants have been isolated that accumulate 3-ethylcatechol when grown in the presence of 3-ethyltoluene, demonstrating its role as a metabolic intermediate. nih.gov The compound is recognized as a metabolite in microbial metabolism in diverse environments and the degradation of aromatic compounds. kegg.jpmetabolomicsworkbench.org
Enzymatic Interactions (e.g., with Biphenyl-2,3-diol 1,2-dioxygenase)
Once formed, 3-ethylcatechol is a substrate for several ring-cleavage enzymes, primarily dioxygenases. These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to its fission. The specific type of dioxygenase determines the cleavage products.
Catechol 2,3-dioxygenases perform an "extradiol" cleavage, breaking the bond adjacent to the two hydroxyl groups. 3-Ethylcatechol is readily oxidized by catechol 2,3-dioxygenase from Pseudomonas putida, with a reaction rate approximately 30% of that for catechol, the enzyme's primary substrate. nih.gov The product of this meta-cleavage is 2-hydroxy-6-oxo-2,4-octadienoate. nih.gov A novel catechol 2,3-dioxygenase from Bacillus ligniniphilus L1 showed its highest activity with 3-ethylcatechol compared to other catechols. nih.govresearchgate.net
Catechol 1,2-dioxygenases carry out an "intradiol" cleavage, breaking the bond between the two hydroxyl groups. 3-Ethylcatechol is a poorer substrate for catechol 1,2-dioxygenase from Pseudomonas putida, being oxidized at only about 6% of the rate of catechol. nih.gov This reaction yields 2-ethyl-cis,cis-muconic acid. nih.gov
Biphenyl-2,3-diol 1,2-dioxygenase , an enzyme involved in polychlorinated biphenyl (B1667301) (PCB) degradation, has also been studied. While the direct interaction with 3-ethylcatechol is a subject of ongoing research, related dioxygenases from Rhodococcus species, which are active on biphenyl, have also shown the ability to oxidize monocyclic aromatic compounds like ethylbenzene to produce 3-ethylcatechol. tandfonline.com
cis-Dihydroethylcatechol Dehydrogenase is another important enzyme in the pathway leading to 3-ethylcatechol. It catalyzes the conversion of cis-1,2-dihydro-3-ethylcatechol (B1199998) to 3-ethylcatechol, using NAD+ as a cofactor. wikipedia.orgexpasy.org
The table below summarizes the enzymatic interactions of this compound.
| Enzyme | Organism | Action on 3-Ethylcatechol | Product |
| Catechol 2,3-dioxygenase | Pseudomonas putida | Oxidation (meta-cleavage) | 2-hydroxy-6-oxo-2,4-octadienoate |
| Catechol 1,2-dioxygenase | Pseudomonas putida | Oxidation (intradiol-cleavage) | 2-ethyl-cis,cis-muconic acid |
| Catechol 2,3-dioxygenase | Bacillus ligniniphilus L1 | High activity (meta-cleavage) | 2-hydroxy-6-oxo-2,4-octadienoate |
| cis-Dihydroethylcatechol Dehydrogenase | Pseudomonas putida | Formation from precursor | 3-Ethylcatechol |
Oxidative Stress and Antioxidant Properties
The biological activities of catechols, including 3-ethylcatechol, are often linked to their redox properties. While they are essential metabolites in degradation pathways, they can also participate in reactions that generate oxidative stress. The redox cycling of catechols can lead to the formation of reactive oxygen species (ROS), which can damage cellular components. wur.nlresearchgate.net For instance, the interaction of catechols with metals like copper can induce oxidative DNA damage. researchgate.net
Conversely, the same chemical properties that can lead to oxidative stress also confer antioxidant potential. Phenolic compounds, including catechols, can act as free radical scavengers. cymitquimica.combiosynth.comnus.edu.sg The antioxidant activity of plant extracts is often attributed to their phenolic and flavonoid content. researchgate.net While specific studies on the antioxidant capacity of pure 3-ethylcatechol are not extensively detailed in the provided results, its structural relative, 4-ethylcatechol (B135975), has been noted for its antioxidant properties and its ability to reduce cellular oxidative damage. biosynth.com It has also been reported that 4-ethylcatechol can activate the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress by inducing the expression of antioxidant and detoxifying enzymes. jst.go.jp The broader class of catechols is known to possess free radical scavenging abilities. nus.edu.sg
Cellular and Molecular Mechanisms
Interactions with Biological Macromolecules (e.g., DNA bases)
The reactivity of catechol metabolites extends to interactions with crucial biological macromolecules. Metabolites of ethylbenzene, including ethylhydroquinone and 4-ethylcatechol, have been shown to induce oxidative DNA damage. ca.gov This damage can manifest as modifications to DNA bases, particularly guanine (B1146940) and thymine (B56734) residues, and can also lead to strand breaks. ca.gov
The mechanism of DNA damage often involves the generation of reactive oxygen species during the oxidation of the catechol to its corresponding quinone in the presence of metal ions like copper (Cu2+). researchgate.netca.gov Specifically, these dihydroxylated metabolites can induce the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-known marker of oxidative DNA damage, in calf thymus DNA. ca.gov The presence of a catechol structure is considered essential for this DNA-damaging activity. researchgate.net Due to their chemical properties, catechols can also react with proteins and membranes, potentially leading to cellular damage. wur.nl
Receptor Binding and Activation Studies (if applicable)
Current research primarily focuses on the metabolic and toxicological aspects of this compound, particularly its role in microbial degradation pathways and its potential for inducing oxidative stress and DNA damage. myskinrecipes.com There is limited specific information available regarding direct receptor binding and activation studies for this compound itself. However, the related compound 4-ethylcatechol has been shown to activate the Nrf2 signaling pathway, which is a key cellular defense mechanism against oxidative stress. jst.go.jp This activation is not a classical receptor-ligand binding event but rather an interaction with a stress-response pathway.
Membrane Permeability and Transport
The ability of a compound to traverse biological membranes is fundamental to its bioavailability and intracellular activity. For this compound, a lipophilic molecule, its interaction with the lipid bilayer of cell membranes is a key determinant of its biological action. While direct studies on the membrane permeability of this compound are not extensively documented, its physicochemical properties allow for well-founded inferences based on the behavior of similar chemical structures.
As a lipophilic compound, this compound is expected to accumulate in the lipid bilayer of membranes. nih.gov This interaction can alter the structural and functional properties of the membrane, potentially leading to an increase in permeability for ions and other molecules. nih.gov The transport of small organic molecules like catechols across membranes is often governed by a solution-diffusion model, where the compound first dissolves into the lipid membrane and then diffuses across it. buffalo.edu The efficiency of this process is influenced by factors such as the molecule's size, lipophilicity, and the membrane's composition. nih.govbuffalo.edu
The ethyl group on the benzene ring increases the lipophilicity of the molecule compared to its parent compound, catechol (1,2-dihydroxybenzene). This enhanced lipophilicity can facilitate its partitioning into the cell membrane. However, the two hydroxyl groups also confer a degree of polarity, allowing for hydrogen bonding interactions. solubilityofthings.com This amphiphilic nature suggests a complex interaction with the membrane, balancing favorable partitioning into the lipid core with interactions at the lipid-water interface.
Furthermore, research on related fluorinated catechols suggests that substitutions on the catechol ring can be strategically used to enhance membrane permeability and improve resistance to metabolic degradation, highlighting the tunability of this scaffold for optimized biological entry.
Potential Biological Activities
The chemical structure of this compound, featuring a catechol moiety with an ethyl substituent, is associated with a range of biological activities. Research into this compound and its close isomers, particularly 4-ethylcatechol, has revealed significant potential in antimicrobial and pharmacological applications.
Catechol and its alkylated derivatives have demonstrated notable antimicrobial effects. The introduction of an ethyl group, as in this compound, appears to enhance these properties compared to the unsubstituted catechol.
Antiviral Activity: Studies on catechol derivatives have identified them as potent antiviral agents. Research on the encephalomyocarditis virus (EMCV) showed that 4-ethylcatechol, an isomer of 3-ethylcatechol, possesses strong antiviral capabilities. nih.gov At a concentration of 0.4 mg/mL, 4-ethylcatechol inhibited EMCV by 91.2%. nih.govresearchgate.net The primary mechanism of action was found to be the direct inactivation of the virus particles. nih.gov The antiviral activity of these catechol derivatives is structure-dependent, with methyl and ethyl substitutions significantly increasing their potency. nih.gov
Antibacterial Activity: this compound and its isomers have shown efficacy against various bacteria, particularly Gram-positive strains. mdpi.com Research involving Salvia miltiorrhiza fermented with Aspergillus oryzae noted that alkylation of benzene-1,2-diol to form 4-methylbenzene-1,2-diol or 4-ethylbenzene-1,2-diol contributed to enhanced antibacterial activity. mdpi.com In this study, both fermented and non-fermented extracts containing these compounds showed activity against Bacillus cereus and Staphylococcus aureus. mdpi.com
Table 1: Antimicrobial Activity of Ethylcatechol and Related Compounds
| Compound | Target Organism | Observed Effect | Concentration | Source |
|---|---|---|---|---|
| 4-Ethylcatechol | Encephalomyocarditis virus (EMCV) | 91.2% inhibition | 0.4 mg/mL | nih.govresearchgate.net |
| 3-Methylcatechol (B131232) | Encephalomyocarditis virus (EMCV) | 60.1% inhibition | 0.4 mg/mL | nih.govresearchgate.net |
| Catechol | Encephalomyocarditis virus (EMCV) | 43.2% inhibition | 0.4 mg/mL | nih.govresearchgate.net |
| 4-Ethylbenzene-1,2-diol | Gram-positive bacteria | Contributes to antibacterial activity | Not specified | mdpi.com |
The catechol scaffold is present in many pharmacologically active molecules, including neurotransmitters and drugs. solubilityofthings.comnih.gov The ethyl-substituted catechols, including 3-ethylcatechol and its isomer 4-ethylcatechol, have emerged as promising lead compounds for the development of new therapeutic agents.
Antiplatelet Activity: One of the most significant pharmacological findings is the potent antiplatelet effect of 4-ethylcatechol. nih.gov It has been identified as a strong inhibitor of arachidonic acid-triggered platelet aggregation, with a potency higher than that of the clinically used acetylsalicylic acid. nih.gov This makes 4-ethylcatechol and related derivatives promising candidates for future in vivo testing as antiplatelet drugs. nih.gov
Enzyme Inhibition: 4-Ethylcatechol has been shown to be an effective inhibitor of the enzyme β-glucuronidase. jst.go.jp This enzyme, often produced by intestinal microbiota, can deconjugate certain drug metabolites, sometimes leading to increased toxicity of anticancer drugs. By inhibiting β-glucuronidase, 4-ethylcatechol could potentially reduce such adverse effects, suggesting a role in adjunctive cancer therapy. jst.go.jp
Nrf2 Signaling Pathway Activation: Both 3-methylcatechol and 4-ethylcatechol have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov This pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 can enhance the synthesis of endogenous antioxidants and protect cells from various toxins and carcinogens, indicating a potential chemopreventive role for these compounds. nih.govjst.go.jp
Structural Relation to Bioactive Compounds: The core catechol structure is a key feature of sympathomimetic agents like Isoproterenol, which acts as a non-selective beta-adrenergic agonist used to treat cardiac disorders and bronchospasm. nih.gov This highlights the versatility of the catechol moiety as a pharmacophore for interacting with biological receptors and enzymes, suggesting that derivatives like 3-ethylcatechol could be explored for a wide range of therapeutic applications.
Table 2: Pharmacological Implications of Ethylcatechol Derivatives
| Derivative | Biological Target/Pathway | Potential Pharmacological Application | Source |
|---|---|---|---|
| 4-Ethylcatechol | Platelet Aggregation | Antiplatelet therapy | nih.gov |
| 4-Ethylcatechol | β-glucuronidase | Enzyme inhibition, reduction of drug toxicity | jst.go.jp |
| 4-Ethylcatechol | Nrf2 Signaling Pathway | Cellular protection against oxidative stress, chemoprevention | nih.gov |
| 3-Methylcatechol | Nrf2 Signaling Pathway | Cellular protection against oxidative stress | nih.gov |
Environmental Fate and Biotransformation of 3 Ethylbenzene 1,2 Diol in Environmental Systems
Degradation Pathways
The breakdown of 3-Ethylbenzene-1,2-diol in the environment proceeds through several key pathways, including aerobic and anaerobic biodegradation, as well as photodegradation and other abiotic transformations.
Under aerobic conditions, the biodegradation of this compound is a crucial process, primarily mediated by microorganisms. It is a recognized intermediate in the metabolic pathways of ethylbenzene (B125841) and other related aromatic compounds. ethz.chresearchgate.net The central mechanism involves the enzymatic cleavage of the catechol ring.
The aerobic degradation of ethylbenzene converges on the formation of 3-ethylcatechol as a key intermediate. researchgate.netmdpi.com The subsequent step is the cleavage of the aromatic ring, a reaction catalyzed by dioxygenase enzymes. ethz.ch Specifically, the enzyme 2,3-dihydroxyethylbenzene 1,2-dioxygenase (etbC) is responsible for the meta-cleavage of the 3-ethylcatechol ring. mdpi.comgoettingen-research-online.de This cleavage results in the formation of 2-hydroxy-2,4-pentadienoate, which is further metabolized, eventually entering central metabolic pathways like the Krebs cycle via acetyl-CoA. mdpi.comgoettingen-research-online.de
Bacterial genera such as Acidocella and Aquabacter have been identified as having a high potential for the degradation of 3-ethylcatechol. mdpi.comgoettingen-research-online.de The process is part of a broader metabolic capability in some microorganisms to utilize aromatic hydrocarbons as a sole source of carbon. service.gov.uk
Table 1: Key Enzymes and Products in Aerobic Biodegradation of this compound
| Enzyme | Substrate | Product of Ring Cleavage | Subsequent Metabolite | Reference |
| 2,3-dihydroxyethylbenzene 1,2-dioxygenase (etbC) | This compound | 2-hydroxy-2,4-pentadienoate | Acetyl-CoA | mdpi.comgoettingen-research-online.de |
| Catechol 2,3-dioxygenase | 3-Ethylcatechol | 2-hydroxy-6-oxo-octa-2,4-dienoate | 2-hydroxy-2,4-pentadienoate | nih.govresearchgate.net |
In environments depleted of oxygen, such as sediments, groundwater, and certain soils, the anaerobic biodegradation of aromatic compounds becomes the dominant process. ethz.ch While many anaerobic pathways for aromatic compounds funnel into the formation of benzoyl-CoA as a central intermediate, the specific pathways for catechols like 3-ethylcatechol are less well-defined. ethz.ch
Anaerobic degradation is generally slower than its aerobic counterpart. The process involves microorganisms that utilize alternative electron acceptors, such as nitrate (B79036) or sulfate (B86663). researchgate.netnormecows.com While the direct anaerobic degradation pathway of 3-ethylcatechol is not extensively detailed in the provided literature, the general principles of anaerobic metabolism of aromatic compounds suggest that it would involve reduction of the aromatic ring prior to cleavage. ethz.ch The process is carried out by a diverse community of bacteria, including phyla such as Proteobacteria, Firmicutes, and Actinobacteria, which are commonly found in contaminated anaerobic environments. researchgate.net
Photodegradation, the breakdown of compounds by light, can be a significant environmental fate process for catechols. While specific studies on the photodegradation of this compound are not extensively detailed, the general behavior of catechols suggests they can be susceptible to photolytic reactions. This process often involves the generation of reactive oxygen species. The absorption of light can lead to the formation of radical cations, which can initiate polymerization or further degradation reactions. researchgate.net For instance, research on similar phenolic compounds has shown that photodegradation can lead to the formation of various smaller organic molecules. eucalyptus.com.br The efficiency of photodegradation can be influenced by factors such as light intensity, the presence of photosensitizing substances in the environment, and the pH of the medium. mdpi.com
Abiotic transformations, which are chemical reactions that occur without the involvement of microorganisms, can also contribute to the degradation of this compound. Catechols can undergo abiotic oxidation, particularly in the presence of metal ions like iron (Fe³⁺) and hydrogen peroxide, which can generate highly reactive hydroxyl radicals (Fenton-like reactions). researchgate.net This can lead to the formation of compounds like oxalic acid. researchgate.net
Hydrolysis, the reaction with water, is another potential abiotic pathway. During fermentation and enzymatic hydrolysis processes in other contexts, conversions of similar phenolic compounds have been observed, which can be influenced by the surrounding chemical matrix. mdpi.com However, under typical environmental pH conditions, the catechol structure is relatively stable against direct hydrolysis. Polymerization can also occur, where catechol molecules link together to form larger aggregates, a process that can be catalyzed by surfaces or specific chemical conditions. researchgate.net
Photodegradation Processes
Environmental Distribution and Persistence
The distribution and persistence of this compound in the environment are dictated by its physical and chemical properties and its interactions with environmental matrices like soil. mdpi.com
The behavior of this compound in soil is largely governed by sorption processes, which control its mobility and potential to leach into groundwater. mdpi.com Sorption is influenced by the compound's properties, such as its water solubility and hydrophobicity, as well as soil characteristics like organic matter content, clay content, and pH. mdpi.com
Compounds with low organic carbon-water (B12546825) partition coefficients (Koc) tend to have low binding affinity to soil organic matter and are therefore more mobile and have a higher leaching potential. boerenlandvogels.nl The leaching potential of a chemical is a critical factor in assessing the risk of groundwater contamination. nih.govusda.gov For catechols, their relatively high water solubility suggests a potential for mobility in soil. The interaction with soil particles can be complex, involving both sorption to organic matter and interactions with clay minerals and metal oxides. mdpi.com The presence of lead (Pb²⁺) and other cations in the soil can influence the mobility and retention of organic compounds. mdpi.com
Table 2: Factors Influencing Soil Interaction and Leaching
| Factor | Influence on this compound Behavior | Reference |
| Soil Organic Matter | Higher organic matter generally increases sorption, reducing mobility and leaching. | mdpi.comboerenlandvogels.nl |
| Clay Content | Clay minerals can provide surfaces for sorption, potentially reducing mobility. | mdpi.com |
| Soil pH | pH can affect the ionization state of the hydroxyl groups, influencing solubility and sorption. | mdpi.com |
| Water Solubility | Higher water solubility generally correlates with increased mobility and leaching potential. | mdpi.com |
| Hydrophobicity (Kow) | Lower hydrophobicity (lower Kow) indicates weaker sorption and higher mobility. | mdpi.com |
Aquatic System Dynamics (Volatilization from Water)
Ethylbenzene, the parent hydrocarbon, is considered volatile with a reported Henry's Law constant (H) of approximately 7.9 x 10⁻³ atm·m³/mol. This value indicates that ethylbenzene released into water will readily partition into the atmosphere. In contrast, the introduction of hydroxyl groups to the aromatic ring, as in this compound, drastically increases the compound's polarity and ability to form hydrogen bonds with water. This leads to higher water solubility and a significantly lower vapor pressure, which in turn results in a much lower Henry's Law constant.
To illustrate this effect, the Henry's Law constant for catechol (1,2-benzenediol), which shares the same diol functional group, is approximately 4600 M/atm (or an H value of about 2.2 x 10⁻⁴ atm·m³/mol). rsc.orgresearchgate.netnih.govacs.org This value is more than an order of magnitude lower than that of ethylbenzene, signifying a much lower tendency to volatilize from water. Given the structural similarities, the Henry's Law constant for this compound is expected to be in a similar range to that of catechol, indicating that it is not a volatile compound from aqueous systems. Therefore, volatilization is not considered a significant removal mechanism for this compound from water.
Atmospheric Transformation Products and Lifetime
Once in the atmosphere, the fate of organic compounds is primarily dictated by their reactions with photochemically generated oxidants, principally the hydroxyl radical (•OH). For aromatic compounds like this compound, reaction with •OH is the dominant degradation pathway.
The atmospheric lifetime (τ) of a compound is determined by its reaction rate constant (kOH) and the average concentration of the hydroxyl radical in the atmosphere. The lifetime can be estimated using the formula: τ = 1 / (kOH * [OH]).
While a specific rate constant for the reaction of this compound with •OH is not available, data for the parent structure, catechol, can be used for estimation. The gas-phase reaction rate constant for catechol with •OH is approximately 1.04 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net Assuming a typical global average tropospheric •OH concentration of 1.6 × 10⁶ molecules cm⁻³, the atmospheric lifetime of catechol is calculated to be approximately 1.7 hours. researchgate.netipcc.chniwa.co.nz Given the presence of the activating ethyl group, the reaction rate for this compound is expected to be at least as fast, leading to a similarly short atmospheric lifetime. This indicates a rapid transformation in the atmosphere.
The atmospheric oxidation of substituted catechols initiated by hydroxyl radicals leads to a variety of transformation products. The reaction can proceed via two main pathways: H-atom abstraction from one of the hydroxyl groups or •OH addition to the aromatic ring. These initial reactions lead to the formation of semiquinone radicals and other intermediates. nih.gov Subsequent reactions, often involving oxygen (O₂) and nitrogen oxides (NOx), result in ring-cleavage products or the formation of more complex molecules.
Studies on the oxidation of similar phenolic compounds have identified several classes of transformation products:
Quinones: Oxidation of the diol group can lead to the formation of corresponding quinones.
Polyphenols: Further hydroxylation of the aromatic ring can produce polyhydroxylated compounds. nih.gov
Ring-Cleavage Products: The aromatic ring can be broken, leading to the formation of smaller, unsaturated carboxylic acids and dicarbonyls. researchgate.net
Nitroaromatics: In environments with significant NOx concentrations, nitrated catechols can be formed, which are components of atmospheric brown carbon. researchgate.net
A theoretical study on the atmospheric degradation of 4-ethylphenol (B45693) identified 4-ethylbenzene-1,2-diol as a major product, highlighting the environmental relevance of this class of compounds.
Bioremediation and Environmental Engineering Applications
This compound is a key intermediate in the aerobic biodegradation of ethylbenzene, a common environmental pollutant associated with petroleum contamination. ethz.chresearchgate.net This makes its subsequent transformation relevant to bioremediation strategies for sites contaminated with BTEX (benzene, toluene, ethylbenzene, and xylenes).
The bioremediation of ethylbenzene often involves microbial consortia where different species carry out sequential degradation steps. Numerous bacteria, particularly from the genus Pseudomonas, are capable of degrading ethylbenzene. For instance, Pseudomonas putida has been extensively studied for its ability to metabolize this compound. nih.govtandfonline.comnih.gov
The degradation pathway typically proceeds as follows:
Initial Oxidation: Ethylbenzene is first oxidized by a dioxygenase enzyme, which introduces two hydroxyl groups onto the aromatic ring to form a cis-dihydrodiol.
Dehydrogenation: The cis-dihydrodiol is then converted to 3-ethylcatechol by a dehydrogenase. mdpi.comnih.gov
Ring Cleavage: 3-Ethylcatechol undergoes aromatic ring cleavage, which is a critical step in the degradation process. This is catalyzed by catechol dioxygenase enzymes. There are two main types:
Catechol 1,2-dioxygenase (intradiol cleavage): This enzyme cleaves the bond between the two hydroxyl-bearing carbons.
Catechol 2,3-dioxygenase (extradiol cleavage): This enzyme cleaves the bond adjacent to the hydroxyl groups. nih.govnih.gov The wild-type catechol 2,3-dioxygenase from the TOL plasmid of Pseudomonas putida shows weak activity toward 4-ethylcatechol (B135975) and is inactivated during its catalysis, but mutant strains have been developed with enhanced activity. nih.govnih.gov Studies have shown that both 3-ethylcatechol and 3-(methylthio)catechol (B10485) are oxidized by catechol 2,3-dioxygenase from Pseudomonas putida.
Further Metabolism: The resulting ring-cleavage products are linear, aliphatic compounds that can then enter central metabolic pathways, such as the Krebs cycle, to be completely mineralized to carbon dioxide and water. mdpi.com
The efficiency of this bioremediation process is a key focus in environmental engineering. Applications include in situ bioremediation of contaminated aquifers and soils, where the metabolic capabilities of native or introduced microorganisms are harnessed to clean up pollutants. ethz.ch Understanding the substrate specificity of enzymes like catechol 2,3-dioxygenase is crucial for optimizing these processes, as some enzymes may be more effective at degrading specific substituted catechols like 3-ethylcatechol. nih.govresearchgate.net Research into the genetic and enzymatic basis of these pathways allows for the potential engineering of microorganisms with enhanced degradation capabilities for specific environmental contaminants.
Advanced Analytical Methodologies for 3 Ethylbenzene 1,2 Diol
Spectroscopic Characterization Techniques
Spectroscopy involves the interaction of electromagnetic radiation with the molecule to produce a spectrum, which serves as a unique molecular fingerprint.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 3-Ethylbenzene-1,2-diol is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
O-H Stretching: A prominent, broad absorption band is expected in the region of 3550-3200 cm⁻¹. This breadth is due to intermolecular and intramolecular hydrogen bonding between the two adjacent hydroxyl (-OH) groups.
C-H Stretching (Aromatic): Sharp absorption peaks typically appear just above 3000 cm⁻¹ (e.g., 3080-3030 cm⁻¹), corresponding to the stretching vibrations of the carbon-hydrogen bonds on the aromatic ring. docbrown.info
C-H Stretching (Aliphatic): Strong absorptions from the ethyl group's C-H bonds are observed in the 2975-2845 cm⁻¹ region. docbrown.info
C=C Stretching (Aromatic): Characteristic absorptions for the benzene (B151609) ring vibrations occur near 1600 cm⁻¹ and 1500 cm⁻¹. docbrown.info
C-O Stretching: Strong bands corresponding to the C-O stretching of the phenolic hydroxyl groups are typically found in the 1260-1180 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzene ring and its substituents in this compound constitute a chromophore that absorbs UV light. The presence of hydroxyl groups (auxochromes) on the benzene ring shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. For catechols, characteristic π → π* transitions are expected. The primary absorption maximum (λ_max) for this compound in a non-polar solvent is anticipated to be in the range of 275-285 nm. This absorption corresponds to the electronic transitions within the conjugated π-system of the aromatic ring.
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the connectivity and chemical environment of each carbon and hydrogen atom. While experimental spectra are not widely published, predicted data provide a reliable guide for characterization.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the following signals are predicted:
An upfield triplet for the methyl (-CH₃) protons.
A quartet for the methylene (B1212753) (-CH₂-) protons, downfield from the methyl signal.
Three distinct signals in the aromatic region (typically 6.5-7.0 ppm) corresponding to the three protons on the substituted benzene ring. Their splitting patterns (e.g., doublet, triplet or doublet of doublets) provide information on their relative positions.
One or two signals for the hydroxyl (-OH) protons, whose chemical shift can vary depending on the solvent, concentration, and temperature.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. libretexts.org For this compound, eight distinct signals are expected.
| ¹H NMR Predictions | ¹³C NMR Predictions | |||
|---|---|---|---|---|
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~1.18 | Triplet (t) | -CH₂CH₃ | ~14.0 | -CH₂CH₃ |
| ~2.60 | Quartet (q) | -CH₂CH₃ | ~22.5 | -CH₂CH₃ |
| ~6.68 | Doublet (d) | Aromatic CH | ~115.1 | Aromatic CH |
| ~6.75 | Triplet (t) | Aromatic CH | ~119.5 | Aromatic CH |
| ~6.80 | Doublet (d) | Aromatic CH | ~121.2 | Aromatic CH |
| Variable | Singlet (s) | -OH (x2) | ~129.8 | Aromatic C-Et |
| ~142.1 | Aromatic C-OH | |||
| ~144.0 | Aromatic C-OH |
Note: Predicted values are generated from cheminformatics software and may vary from experimental results.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.
For this compound, High-Resolution Mass Spectrometry (HRMS) can confirm its elemental composition. The exact mass is 138.068079557 Da. nih.gov In standard electron ionization (EI) mass spectrometry, the molecule will fragment in a characteristic pattern.
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 138 | [M]⁺ | Molecular ion |
| 123 | [M - CH₃]⁺ | Loss of a methyl radical |
| 110 | [M - C₂H₄]⁺ | Loss of ethene via rearrangement |
| 109 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 81 | [M - C₂H₅ - CO]⁺ | Loss of an ethyl radical followed by loss of carbon monoxide |
Note: Fragmentation is based on common pathways for substituted catechols and may be confirmed by techniques like GC-MS. etamu.edunih.gov
X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsional angles. This would unambiguously confirm the molecular geometry, including the planarity of the benzene ring and the conformation of the ethyl group relative to it. Furthermore, it would reveal the details of the crystal packing, including intermolecular forces like hydrogen bonds and van der Waals interactions. A key feature that would be elucidated is the nature of the hydrogen bonding, specifically whether the adjacent hydroxyl groups form an intramolecular hydrogen bond, which is common in catechol derivatives. Powder X-ray diffraction (PXRD) can be used to identify the compound in a polycrystalline sample and assess its crystalline phase and purity. Although specific diffraction studies on this compound are not widely available in public databases, the technique remains the gold standard for solid-state structural elucidation.
Mass Spectrometry (MS)
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for the purification of this compound and for analyzing its purity.
High-Performance Liquid Chromatography (HPLC): This is the most common chromatographic method for the analysis of non-volatile compounds like catechols. Reversed-phase HPLC is particularly well-suited for this compound. nih.govnih.gov
Stationary Phase: A non-polar stationary phase, typically octadecyl-silica (C18) or octyl-silica (C8), is used.
Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is employed. sielc.comrsc.org The retention of the compound is governed by hydrophobic interactions between the molecule and the stationary phase. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve efficient separation from impurities. To ensure consistent ionization and good peak shape, a small amount of an acid (e.g., formic acid or phosphoric acid) is often added to the mobile phase. sielc.com
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Due to the polar hydroxyl groups, this compound has a relatively low volatility and can exhibit poor peak shape on standard GC columns. Therefore, derivatization is often required prior to analysis. This involves converting the -OH groups into less polar, more volatile ethers or esters (e.g., by silylation to form trimethylsilyl (B98337) ethers). After derivatization, the compound can be separated on a capillary column (e.g., with a non-polar or medium-polarity stationary phase) and detected, often by a flame ionization detector (FID) or, for definitive identification, a mass spectrometer (GC-MS). oiv.int
Gas Chromatography (GC) and GC-MS
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and separated into its components as it travels through a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.
GC-MS has been utilized for the determination of ethylcatechol isomers in various samples. For instance, it has been applied in the analysis of phenolic off-flavors in wine and for identifying organic compounds in aqueous waste streams from thermochemical biorefineries. rsc.org Derivatization is often employed for polar compounds like catechols to increase their volatility and improve chromatographic peak shape. This typically involves converting the hydroxyl groups to less polar ethers or esters. The mass spectrum of this compound provides a unique fragmentation pattern, or "fingerprint," that allows for its definitive identification, even in the presence of co-eluting substances.
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile or thermally labile compounds such as this compound. When coupled with tandem mass spectrometry (LC-MS/MS), it offers exceptional sensitivity and selectivity. pubcompare.ai This combination leverages the separation power of HPLC with the precise detection and structural elucidation capabilities of MS/MS. pubcompare.ai
In this technique, the sample is dissolved in a liquid and pumped through a column packed with a stationary phase. The components separate based on their differential interactions with the stationary and mobile phases. The eluate from the HPLC column is then introduced into the mass spectrometer. Interfaces like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions from the analytes in the liquid phase before they enter the mass analyzer. pubcompare.ai LC-MS/MS has been successfully applied to the analysis of 3-ethylcatechol and its conjugated metabolites, such as 3-ethylcatechol sulfate (B86663), in biological samples. mdpi.comresearchgate.net
Interactive Table 1: Example HPLC-MS Method Parameters for Catechol Analysis
| Parameter | Condition | Reference |
| Column | Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm) | mdpi.com |
| Mobile Phase A | Water with 0.1% formic acid | mdpi.com |
| Mobile Phase B | Methanol with 0.1% formic acid | mdpi.com |
| Flow Rate | 0.350 mL/min | mdpi.com |
| Gradient | 1% B to 98% B over 17 minutes | mdpi.com |
| Ionization | Electrospray Ionization (ESI) | pubcompare.ai |
| Detection | Tandem Mass Spectrometry (MS/MS) | pubcompare.ai |
Analyzing this compound in complex matrices such as biological fluids (plasma, urine) and environmental samples (water, soil) presents significant challenges due to the high abundance of interfering substances. nih.gov Method development is critical to ensure accuracy and reproducibility. In metabolomics studies, ultra-high-performance liquid chromatography–tandem mass spectroscopy (UPLC-MS/MS) has been used to identify metabolites like 3-ethylcatechol sulfate in human plasma. mdpi.comresearchgate.netnih.gov These methods must be robust enough to handle matrix effects, where co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
Environmental analysis often involves detecting trace levels of pollutants. nih.gov The degradation of ethylbenzene (B125841) in soil, for example, can lead to the formation of 3-ethylcatechol, which is then further metabolized by microorganisms. nih.gov Analytical methods for these matrices must be highly sensitive and often require extensive sample cleanup to isolate the analyte of interest. nih.govnih.gov
Interactive Table 2: Analysis of this compound and Related Compounds in Complex Matrices
| Analyte | Matrix | Analytical Technique | Reference |
| This compound | Aqueous Waste Streams | LC-MS, GC-MS | rsc.org |
| 3-Ethylcatechol Sulfate | Human Plasma | UPLC-MS/MS | mdpi.comresearchgate.net |
| 4-Ethylcatechol (B135975) | Wine | HPLC-CEAD | nih.gov |
| Catechol | Tobacco | HPLC-MS/MS | nih.gov |
| 3-Ethylcatechol | Soil (microbial degradation) | Metagenome Analysis | nih.gov |
Effective sample preparation is a crucial step to remove interferences and concentrate the analyte before instrumental analysis. Solid Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of catechols from complex samples. In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a strong solvent. For instance, a Sep-Pak C18 SPE cartridge has been successfully used for the enrichment of catechol from tobacco samples prior to HPLC-MS/MS analysis. nih.gov
Another relevant technique, particularly for GC-MS analysis, is Solid-Phase Microextraction (SPME). SPME involves exposing a fused-silica fiber coated with a stationary phase to the sample (or its headspace). Analytes partition onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. This technique was used for the analysis of alkylphenols in wine. rsc.org
Method Development for Complex Matrices (e.g., biological fluids, environmental samples)
Advanced Detection and Quantification Methods
Beyond standard MS detection, other advanced methods offer high sensitivity and, in some cases, portability for the detection of this compound and related phenolic compounds.
Electrochemical detection is a highly sensitive method for analyzing electroactive compounds like catechols. When coupled with HPLC, it provides excellent selectivity and low detection limits. A method using HPLC with a coulometric electrode array detector (CEAD) was developed for the direct analysis of 4-ethylcatechol in wine. nih.gov This approach required no sample derivatization and offered a detection limit of 1.34 µg/L. nih.gov
Electrochemical sensors, which directly measure the current generated from the oxidation or reduction of the analyte at an electrode surface, are also an active area of research. Various modified electrodes, such as those using zinc oxide thin films, poly(riboflavin) activated carbon nanotubes, and biomass-derived activated carbon, have been developed for the sensitive detection of catechol. rsc.orgnih.govingentaconnect.com These sensors offer the potential for rapid, low-cost, and portable analysis. rsc.orgmdpi.comnih.govingentaconnect.com
Biosensors are analytical devices that combine a biological component (like an enzyme) with a physicochemical detector. For the detection of related catechols, biosensors based on the enzyme laccase have been developed. In one study, engineered E. coli cells displaying laccase on their surface were immobilized on an electrode. nih.gov This microbial biosensor demonstrated a linear response to catechol over a wide concentration range and was successfully applied to detect catechol in wine and tea samples. nih.gov Other biosensors have utilized copper-polypyrrole composites as catalysts for the electrochemical oxidation of catechol, demonstrating high sensitivity and selectivity. nih.govrsc.org
Electronic noses and electronic tongues are sensor arrays designed to mimic the human senses of smell and taste. These devices generate a characteristic "fingerprint" of a sample's volatile or dissolved chemical profile. An electronic panel combining an electronic nose and tongue has been used to analyze red wines, showing good correlation with the content of phenolic compounds and oxygen levels. nih.gov Similarly, machine learning-based nanozyme sensor arrays have been developed as an electronic tongue to discriminate between different phenolic compounds in food samples like tea, honey, and juice. nih.gov While not specific to this compound, these technologies show promise for the rapid, holistic analysis of samples containing a mixture of related phenolic compounds. researchgate.netdergipark.org.tr
Unraveling the Molecular Blueprint: Structure-Activity Relationship Studies of this compound and its Congeners
The intricate relationship between a molecule's chemical structure and its biological activity is a cornerstone of medicinal chemistry and pharmacology. For catechol derivatives, a class of compounds characterized by a 1,2-dihydroxybenzene moiety, this relationship is particularly significant. This article delves into the structure-activity relationship (SAR) of this compound and its related isomers, exploring how subtle changes in molecular architecture influence their chemical and biological properties.
Q & A
Q. How can researchers optimize the synthesis of 3-Ethylbenzene-1,2-diol while minimizing byproduct formation?
Methodological Answer:
- Key Variables: Adjust reaction temperature, catalyst type (e.g., acid/base), and ethyl group positioning during electrophilic substitution. Substituent orientation (para vs. meta) significantly impacts regioselectivity .
- Example Protocol:
- Use Friedel-Crafts alkylation with ethyl chloride and catechol derivatives under controlled pH (3–5).
- Monitor intermediates via TLC or HPLC to detect dihydroxybenzene byproducts.
- Optimize stoichiometry to favor mono-ethylation over di-ethylation.
- Data Analysis: Compare yields using GC-MS and NMR to confirm product purity.
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- FT-IR: Identify hydroxyl (O–H stretch, ~3300 cm⁻¹) and aromatic C–H (~3050 cm⁻¹) groups.
- NMR:
- ¹H NMR: Detect aromatic protons (δ 6.6–7.2 ppm) and ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.8 ppm for CH₂) .
- ¹³C NMR: Confirm ethyl substitution via signals at δ 15–20 ppm (CH₃) and δ 35–40 ppm (CH₂).
- MS: Use high-resolution MS to distinguish molecular ion peaks (m/z 154.06 for C₈H₁₀O₂).
Q. How can researchers evaluate the compound’s metabolic toxicity in preclinical models?
Methodological Answer:
- In Vitro Assays: Test hepatic metabolism using microsomal fractions (e.g., S9 mix) to detect oxidative metabolites (e.g., quinones or glycolic acid derivatives) .
- In Vivo Models: Administer this compound to rodents and monitor renal oxalate crystal formation via histopathology or urinary Ca²⁺/oxalate ratios .
- Key Biomarkers: Measure serum creatinine, BUN, and liver enzymes (ALT/AST) to assess nephrotoxicity and hepatotoxicity.
Advanced Research Questions
Q. How do electronic effects of the ethyl group influence this compound’s reactivity in oxidation reactions?
Methodological Answer:
Q. How can conflicting data on the compound’s biological activity be resolved?
Methodological Answer:
-
Case Study: If anti-tumor activity varies across studies, consider:
- Structural Analog Comparison: Compare this compound with methyl or propyl analogs to isolate substituent effects .
- Dose-Response Curves: Test activity at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Assay Specificity: Use orthogonal assays (e.g., apoptosis vs. proliferation) to confirm mechanisms .
-
Data Table:
Substituent IC₅₀ (µM) Target Pathway Ethyl 45 ± 3 ROS Scavenging Methyl 28 ± 2 Apoptosis
Q. What strategies mitigate genotoxicity risks associated with benzene-1,2-diol derivatives?
Methodological Answer:
Q. How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to enzymes like catechol-O-methyltransferase (COMT).
- MD Simulations: Simulate ligand-protein stability over 100 ns to assess binding affinity.
- Validation: Cross-reference with experimental IC₅₀ values and kinetic inhibition data .
Data Contradiction Analysis
Q. Why do studies report divergent metabolic pathways for benzene-1,2-diol derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
